molecular formula C22H26N2O4 B267401 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

货号 B267401
分子量: 382.5 g/mol
InChI 键: NDVYOGHUFHJJAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MK-2206 and is a promising drug candidate for the treatment of various types of cancer. MK-2206 is a potent and selective inhibitor of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism.

作用机制

MK-2206 exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that is overexpressed and activated in many types of cancer. Akt plays a crucial role in cell survival, proliferation, and metabolism by regulating various downstream signaling pathways, including mTOR, NF-κB, and FOXO. By inhibiting Akt, MK-2206 disrupts these signaling pathways, leading to the suppression of cancer cell growth and survival.
Biochemical and Physiological Effects
MK-2206 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is well-tolerated and has a low toxicity profile in preclinical and clinical studies. In addition to its anti-cancer effects, MK-2206 has also been shown to have potential therapeutic benefits in other diseases, such as diabetes and neurodegenerative disorders.

实验室实验的优点和局限性

MK-2206 is a potent and selective inhibitor of Akt, making it an ideal tool for studying the role of Akt in cancer and other diseases. The compound has been extensively validated in preclinical and clinical studies, providing robust evidence for its efficacy and safety. However, the use of MK-2206 in lab experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and characterization.

未来方向

There are several future directions for the research and development of MK-2206. One potential direction is the investigation of combination therapies using MK-2206 and other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective Akt inhibitors with improved pharmacokinetic properties. Additionally, the use of MK-2206 in combination with biomarker analysis may help identify patient populations that are most likely to benefit from the treatment. Finally, the investigation of the role of Akt in other diseases, such as diabetes and neurodegenerative disorders, may lead to the development of new therapeutic strategies using Akt inhibitors like MK-2206.
Conclusion
In conclusion, MK-2206 is a promising drug candidate for the treatment of various types of cancer. The compound exerts its anti-cancer effects by inhibiting the activity of Akt, a protein kinase that plays a crucial role in cell survival, proliferation, and metabolism. MK-2206 has shown promising results in preclinical and clinical studies, and its use in lab experiments has provided valuable insights into the role of Akt in cancer and other diseases. The future directions for the research and development of MK-2206 hold great promise for the development of new and effective anti-cancer therapies.

合成方法

MK-2206 can be synthesized through a multistep process involving the reaction of 4-methylphenol, 4-bromobutanoyl chloride, and 3-(4-morpholinylcarbonyl)phenylboronic acid. The final product is obtained through the purification of the crude mixture using column chromatography. The yield of the synthesis process is approximately 40%, and the purity of the final product is over 98%.

科学研究应用

MK-2206 has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, ovarian, and pancreatic cancer. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and sensitizing cancer cells to chemotherapy and radiation therapy.

属性

产品名称

2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]butanamide

分子式

C22H26N2O4

分子量

382.5 g/mol

IUPAC 名称

2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]butanamide

InChI

InChI=1S/C22H26N2O4/c1-3-20(28-19-9-7-16(2)8-10-19)21(25)23-18-6-4-5-17(15-18)22(26)24-11-13-27-14-12-24/h4-10,15,20H,3,11-14H2,1-2H3,(H,23,25)

InChI 键

NDVYOGHUFHJJAL-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

规范 SMILES

CCC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=C(C=C3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。